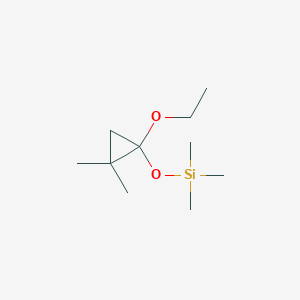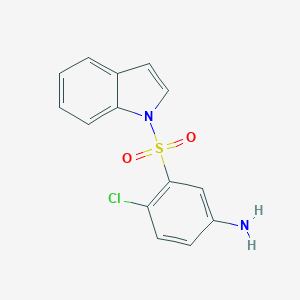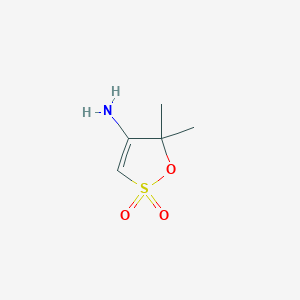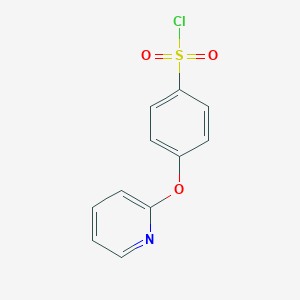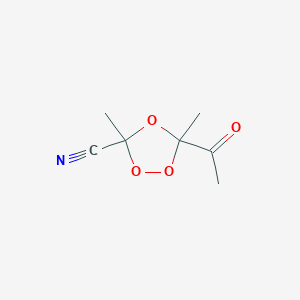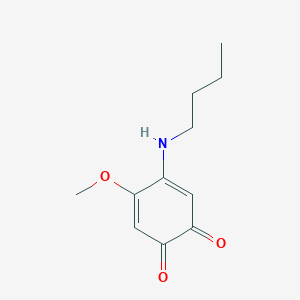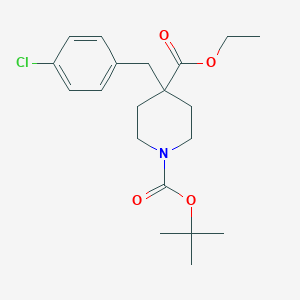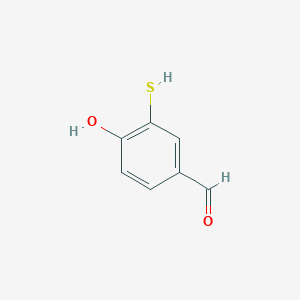
4-Hydroxy-3-sulfanylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-sulfanylbenzaldehyde (HSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HSB is a yellow to brown crystalline solid that is soluble in water and ethanol. This compound is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde is not fully understood. However, studies have suggested that 4-Hydroxy-3-sulfanylbenzaldehyde exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and cell signaling pathways. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical And Physiological Effects
4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Hydroxy-3-sulfanylbenzaldehyde can inhibit the growth of cancer cells and induce apoptosis. 4-Hydroxy-3-sulfanylbenzaldehyde has also been shown to reduce oxidative stress and inflammation in various cell types. In animal studies, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Hydroxy-3-sulfanylbenzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have minimal toxicity in various cell types and animal models. Another advantage of using 4-Hydroxy-3-sulfanylbenzaldehyde is its versatility. 4-Hydroxy-3-sulfanylbenzaldehyde can be easily modified to produce derivatives with specific properties. However, one of the limitations of using 4-Hydroxy-3-sulfanylbenzaldehyde is its low solubility in water, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for research on 4-Hydroxy-3-sulfanylbenzaldehyde. One area of research is the development of 4-Hydroxy-3-sulfanylbenzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-Hydroxy-3-sulfanylbenzaldehyde in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-sulfanylbenzaldehyde and its potential applications in various fields.
Synthesis Methods
4-Hydroxy-3-sulfanylbenzaldehyde can be synthesized through various methods, including the oxidation of 4-hydroxybenzaldehyde with sodium sulfide, the reaction of 4-chlorobenzenesulfonic acid with 4-hydroxybenzaldehyde, and the reaction of 4-hydroxybenzaldehyde with thioacetic acid. The most common method for synthesizing 4-Hydroxy-3-sulfanylbenzaldehyde is the oxidation of 4-hydroxybenzaldehyde with sodium sulfide. This method involves the reaction of 4-hydroxybenzaldehyde with sodium sulfide in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Scientific Research Applications
4-Hydroxy-3-sulfanylbenzaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-Hydroxy-3-sulfanylbenzaldehyde has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, 4-Hydroxy-3-sulfanylbenzaldehyde has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In materials science, 4-Hydroxy-3-sulfanylbenzaldehyde has been used as a starting material for the synthesis of various materials such as polymers and metal-organic frameworks.
properties
CAS RN |
166590-53-0 |
|---|---|
Product Name |
4-Hydroxy-3-sulfanylbenzaldehyde |
Molecular Formula |
C7H6O2S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4-hydroxy-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H6O2S/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H |
InChI Key |
LOQMENZSCDPVJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)S)O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S)O |
synonyms |
Benzaldehyde, 4-hydroxy-3-mercapto- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



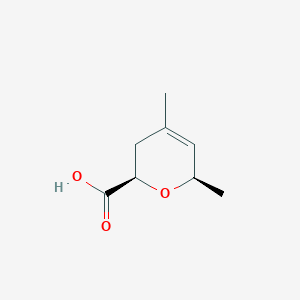
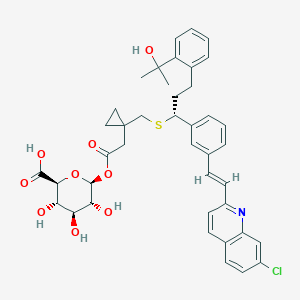
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
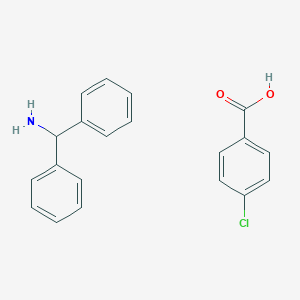
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)

